molecular formula C16H22N2O2 B2972664 methyl (R)-3-(((R)-1-(1H-indol-3-yl)propan-2-yl)amino)-2-methylpropanoate CAS No. 2241359-44-2

methyl (R)-3-(((R)-1-(1H-indol-3-yl)propan-2-yl)amino)-2-methylpropanoate

カタログ番号 B2972664
CAS番号: 2241359-44-2
分子量: 274.364
InChIキー: XIEZWVCYBPEYEX-VXGBXAGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (R)-3-(((R)-1-(1H-indol-3-yl)propan-2-yl)amino)-2-methylpropanoate, also known as 3-Indolylmethyl-2-methyl-propanoate (IMP), is a chemical compound with a variety of potential applications. It has been studied in the context of scientific research, with a focus on its synthesis, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

科学的研究の応用

Neurological Applications

  • Investigation of Parkinsonism Causes : A study found that individuals developed marked parkinsonism after using an illicit drug intravenously, where the substance primarily contained 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), highlighting the compound's relevance in studying neurotoxic effects leading to Parkinson's disease-like symptoms (Langston et al., 1983).

Cancer Research

  • Treatment of Cognitive Deficits in Alzheimer Disease : LY451395, a positive α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid modulator, was investigated for its efficacy and safety in patients with mild to moderate Alzheimer disease. The study aimed to explore the compound's potential in addressing cognitive deficits associated with Alzheimer's, although no significant improvements were observed in the primary outcome measure (Chappell et al., 2007).
  • Metabolism and Disposition in Cancer Therapy : Brivanib, a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways, and its alanine prodrug, brivanib alaninate, have been studied for oral cancer treatment. The study detailed the in vivo biotransformation of brivanib after administration, indicating significant contributions to pharmacological effects in cancer therapy from metabolites (Gong et al., 2011).

特性

IUPAC Name

methyl (2R)-3-[[(2R)-1-(1H-indol-3-yl)propan-2-yl]amino]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(16(19)20-3)9-17-12(2)8-13-10-18-15-7-5-4-6-14(13)15/h4-7,10-12,17-18H,8-9H2,1-3H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEZWVCYBPEYEX-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NCC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CNC2=CC=CC=C21)NC[C@@H](C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (R)-3-(((R)-1-(1H-indol-3-yl)propan-2-yl)amino)-2-methylpropanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。